N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring and the piperidine moiety contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the ethoxymethyl group. The piperidine moiety is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the dicarboxamide functionality under controlled conditions, often using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step. The process is typically scaled up from laboratory conditions, with attention to factors such as temperature, pressure, and reaction time to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N3-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzenesulfonamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Uniqueness
N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to the presence of both the piperidine and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-4-22-9-11-16-17-13(23-11)15-12(20)10-6-5-7-19(8-10)14(21)18(2)3/h10H,4-9H2,1-3H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDTUMCXSBYKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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